REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]([NH2:11])=[O:10])[CH:6]=[CH:5][C:4]=1[C:12]1[NH:20][C:19]2[C:14](=[N:15][CH:16]=[N:17][CH:18]=2)[N:13]=1.[CH3:21]N>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]([NH:11][CH3:21])=[O:10])[CH:6]=[CH:5][C:4]=1[C:12]1[NH:20][C:19]2[C:14](=[N:15][CH:16]=[N:17][CH:18]=2)[N:13]=1
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Name
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|
Quantity
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0.42 g
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Type
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reactant
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Smiles
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COC1=C(C=CC(=C1)C(=O)N)C1=NC2=NC=NC=C2N1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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CN
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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with cooling
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 30 minutes
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Duration
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30 min
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Type
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CONCENTRATION
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Details
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It was then concentrated by evaporation
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Type
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CUSTOM
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Details
|
the product was purified by column chromatography on silica gel [eluant: methylene chloride/ethanol (8:2)]
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Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC(=C1)C(=O)NC)C1=NC2=NC=NC=C2N1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |